2-(4-Ethoxyphenoxy)propanoic acid
Overview
Description
2-(4-Ethoxyphenoxy)propanoic acid is a chemical compound with the CAS Number: 99761-32-7 . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-ethoxyphenoxy)propanoic acid . The InChI code for this compound is 1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) .Scientific Research Applications
Green Chemistry and Polymer Synthesis
One significant area of research involves the exploration of renewable building blocks for polymer synthesis. For example, phloretic acid, a naturally occurring phenolic compound, has been investigated for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules. This approach has been demonstrated to lead to materials with suitable thermal and thermo-mechanical properties for various applications, highlighting the potential of renewable phenolic acids in materials science (Acerina Trejo-Machin et al., 2017).
Crystal Engineering
Another research application involves the study of crystal packing interactions. Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, for instance, has been investigated for its unique crystal packing interactions, including rare N⋯π interaction and hydrogen bonding, contributing to the understanding of molecular assembly and design principles in crystal engineering (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Environmental Chemistry
The study of phenoxy herbicides' sorption to soil and minerals is another area of interest, where compounds like 2,4-D and its analogs, including 2-(2,4-dichlorophenoxy)propanoic acid, are examined for their environmental fate. Understanding the sorption behavior helps in assessing the environmental impact and remediation strategies for these compounds (D. Werner, J. Garratt, G. Pigott, 2012).
Antioxidant Activity Studies
Research into the antioxidant activities of phenolic compounds is also relevant, where the structure-activity relationships of phenolic acids, including their methoxy, phenolic hydroxyl, and carboxylic acid groups, are analyzed. These studies contribute to understanding the mechanisms behind the antioxidant properties of phenolic acids, potentially leading to their application in food science, pharmaceuticals, and cosmetics (Jinxiang Chen et al., 2020).
Chemopreventive Agent Exploration
Furthermore, compounds structurally related to 2-(4-Ethoxyphenoxy)propanoic acid, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have been studied for their potential as cancer chemopreventive agents. These studies focus on understanding the pharmacological properties and biological effects of such compounds, aiming to identify novel candidates for cancer prevention and treatment (M. Curini et al., 2006).
properties
IUPAC Name |
2-(4-ethoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCEHOLSJDEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396709 | |
Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)propanoic acid | |
CAS RN |
99761-32-7 | |
Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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